molecular formula C13H16N2O2 B2593613 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione CAS No. 208337-63-7

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione

Cat. No.: B2593613
CAS No.: 208337-63-7
M. Wt: 232.283
InChI Key: OPZJJCAJHFRRSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropylbenzaldehyde with glycine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the imidazolidine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit tankyrase and modulate the Wnt/β-catenin signaling pathway sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)9-4-6-10(7-5-9)13(3)11(16)14-12(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZJJCAJHFRRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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